molecular formula C8H14F3N B12307172 N-methyl-2-(trifluoromethyl)cyclohexan-1-amine

N-methyl-2-(trifluoromethyl)cyclohexan-1-amine

Cat. No.: B12307172
M. Wt: 181.20 g/mol
InChI Key: KFIUESOKROCZNL-UHFFFAOYSA-N
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Description

N-methyl-2-(trifluoromethyl)cyclohexan-1-amine is a fluorinated organic compound with the molecular formula C8H14F3N It is characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which is further substituted with an amine group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive reagents.

Industrial Production Methods

Industrial production of N-methyl-2-(trifluoromethyl)cyclohexan-1-amine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(trifluoromethyl)cyclohexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-2-(trifluoromethyl)cyclohexanone, while reduction may produce N-methyl-2-(trifluoromethyl)cyclohexylamine.

Scientific Research Applications

N-methyl-2-(trifluoromethyl)cyclohexan-1-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the study of fluorinated biomolecules and their interactions with biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-methyl-2-(trifluoromethyl)cyclohexan-1-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to changes in the activity of enzymes, receptors, and other biomolecules, ultimately affecting various physiological processes.

Comparison with Similar Compounds

N-methyl-2-(trifluoromethyl)cyclohexan-1-amine can be compared with other similar compounds such as:

    N-methyl-2-(trifluoromethyl)cyclopentan-1-amine: This compound has a similar structure but with a cyclopentane ring instead of a cyclohexane ring.

    N-methyl-2-(trifluoromethyl)cycloheptan-1-amine: This compound has a cycloheptane ring, making it larger and potentially more flexible than the cyclohexane derivative.

    N-methyl-2-(trifluoromethyl)cyclohexanone: This compound has a ketone group instead of an amine group, leading to different chemical reactivity and applications.

The uniqueness of this compound lies in its specific combination of a trifluoromethyl group with a cyclohexane ring and an amine group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H14F3N

Molecular Weight

181.20 g/mol

IUPAC Name

N-methyl-2-(trifluoromethyl)cyclohexan-1-amine

InChI

InChI=1S/C8H14F3N/c1-12-7-5-3-2-4-6(7)8(9,10)11/h6-7,12H,2-5H2,1H3

InChI Key

KFIUESOKROCZNL-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCCC1C(F)(F)F

Origin of Product

United States

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